Product packaging for IPI-269609(Cat. No.:)

IPI-269609

Cat. No.: B1191785
M. Wt: 423.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IPI-269609 is a novel, semisynthetic, and orally bioavailable small-molecule antagonist of the Hedgehog (Hh) signaling pathway . It functions by inhibiting Smoothened (Smo), a key component in the Hh pathway, leading to the down-regulation of downstream target genes such as GLI1 and PTCH1 . This compound was developed to overcome the limitations of the natural Hh inhibitor cyclopamine, offering greater acid stability, improved aqueous solubility, and more favorable pharmacokinetic properties, making it highly suitable for oral administration in preclinical models . In cancer research, particularly in pancreatic ductal adenocarcinoma, this compound has demonstrated significant efficacy in inhibiting systemic metastases in orthotopic xenograft models . A notable mechanistic insight is its ability to target tumor-initiating cells, often referred to as cancer stem cells. Treatment with this compound leads to a selective depletion of aldehyde dehydrogenase (ALDH)-bright cells, a clonogenic population associated with tumor initiation and metastasis, resulting in a profound reduction of tumor engraftment rates . Its pharmacological profile and mechanism of action make this compound a critical research tool for investigating Hedgehog-dependent cancers and metastatic processes. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C28H41NO2

Molecular Weight

423.63

SMILES

O=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6

Appearance

Solid powder

Synonyms

IPI269609;  IPI 269609;  IPI-269609;  IPI609;  IPI 609;  IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na

Origin of Product

United States

Preclinical Development and Medicinal Chemistry Aspects of Ipi 269609

Rational Design and Chemical Derivatization of IPI-269609

The rational design and subsequent chemical derivatization of this compound were aimed at developing a compound with improved pharmacological properties compared to earlier Hh pathway inhibitors. researchgate.netacs.org

Structural Relationship of this compound to Precursor Molecules

This compound is a semisynthetic analog derived from cyclopamine (B1684311). researchgate.netacs.orgnih.gov Cyclopamine is a naturally occurring steroidal alkaloid isolated from the Veratrum californicum plant and was one of the first identified inhibitors of the Hh pathway, specifically targeting the Smoothened (SMO) receptor. researchgate.netbris.ac.ukajosr.orgnih.gov While cyclopamine demonstrated the potential of targeting SMO, its clinical utility was limited by factors including poor oral bioavailability, low aqueous solubility, instability under acidic conditions, and potential toxicity. bris.ac.ukajosr.orgnih.govmdpi.com this compound was developed as a modified version of cyclopamine to address some of these limitations. researchgate.netacs.orgnih.gov

This compound differs structurally from cyclopamine by possessing a seven-membered D-ring and a conjugated A-ring ketone. nih.gov These specific modifications were introduced to enhance its pharmaceutical attributes. nih.gov

Modifications to Enhance Preclinical Pharmacological Attributes of this compound

Despite these improvements, further modifications of the A-ring system of this compound led to the discovery of subsequent analogs, such as IPI-926 (saridegib), which demonstrated even more favorable pharmaceutical properties, including improved potency and pharmacokinetic profiles. researchgate.netacs.orgnih.govmdpi.com This indicates that while this compound represented an advancement over cyclopamine, it also served as a precursor for further optimization efforts in the development of Hedgehog pathway antagonists. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies Guiding this compound Optimization

Key Structural Determinants for Hedgehog Pathway Inhibitory Potency

SAR studies on cyclopamine and its analogs, including this compound, focused on identifying the structural features critical for potent inhibition of the Hedgehog pathway, primarily through targeting SMO. researchgate.netacs.orgresearchgate.netresearchgate.net The core steroidal alkaloid structure derived from cyclopamine provides the fundamental scaffold for activity. researchgate.netbris.ac.uk

Specific modifications were explored to enhance potency. For instance, the stereoselective reduction of the enone system in this compound to a cis-decalone in subsequent analogs was shown to increase potency significantly, resulting in activity values approximately 15-fold better than cyclopamine. acsmedchem.orgresearchgate.net This highlights the importance of the chemical nature and stereochemistry of the A-ring system for inhibitory strength.

Influence of Molecular Architecture on Biological Activity in Preclinical Assays

The molecular architecture of this compound and its related compounds directly influenced their biological activity in preclinical assays. researchgate.netnih.gov In vitro studies demonstrated that this compound effectively inhibited Hedgehog signaling in pancreatic cancer cell lines, mimicking the effects observed with cyclopamine. nih.govmdpi.commedkoo.com This included the inhibition of Gli-responsive reporter activity, down-regulation of Hedgehog target genes like Gli1 and Ptch, and the abrogation of cell migration and colony formation in soft agar (B569324) assays. nih.govmdpi.commedkoo.com

Preclinical in vivo studies using orthotopic xenograft models of human pancreatic cancer showed that single-agent this compound profoundly inhibited systemic metastases. researchgate.netnih.govnih.govmedkoo.com Although it had minimal effect on primary tumor volume, a notable phenotype observed was a significant reduction in the population of aldehyde dehydrogenase-bright cells, identified as a clonogenic tumor-initiating population. nih.govmedkoo.com Selective ex vivo depletion of these cells with this compound also led to a significant reduction in tumor engraftment rates in athymic mice. nih.govmedkoo.com

These findings indicate that the molecular architecture, resulting from the rational design and chemical modifications, endowed this compound with the ability to effectively target the Hedgehog pathway and exert significant biological effects in preclinical models, particularly in inhibiting metastasis and affecting tumor-initiating cell populations. nih.govmedkoo.com

Table 1: Preclinical Biological Activities of this compound

Preclinical AssayObserved Effect of this compoundReference(s)
Gli-responsive reporter assay (in vitro)Blocked Hedgehog pathway activity nih.gov
MTT assays (in vitro)Wide range of growth inhibition in pancreatic cancer cell lines nih.gov
Gli1 mRNA levels (in vitro)Marked down-regulation nih.gov
Cell migration (in vitro)Reduced nih.gov
Colony formation & anchorage-independent growth (in vitro)Reduced nih.gov
Systemic metastases (in vivo xenografts)Profound inhibition nih.govnih.govmedkoo.com
Primary tumor volume (in vivo xenografts)Minimal effect nih.govmedkoo.com
ALDH-bright cell population (in vitro & in vivo)Significant reduction nih.govmedkoo.com
Tumor engraftment rates (in vivo)Significant reduction (following ex vivo depletion of ALDH-bright cells with this compound) nih.govmedkoo.com

Table 2: Comparison of this compound and Cyclopamine Properties

PropertyCyclopamineThis compoundReference(s)
PrecursorNatural product from Veratrum californicumSemisynthetic analog of cyclopamine researchgate.netacs.orgnih.gov
D-ringSix-memberedSeven-membered nih.gov
A-ringConjugated ketone nih.gov
Acid StabilityLowerGreater researchgate.netacs.orgnih.gov
Aqueous SolubilityPoorBetter researchgate.netacs.orgnih.gov
Oral BioavailabilityPoorOrally bioavailable nih.govnih.govmedkoo.com
PotencyLowerRetains potency of cyclopamine, improved properties bris.ac.ukajosr.orgnih.gov

Molecular Mechanisms of Action of Ipi 269609

Targeting of the Smoothened (Smo) Receptor by IPI-269609

Smoothened (Smo) is a critical transmembrane protein in the Hedgehog signaling pathway. In the absence of Hh ligands, Smo is inhibited by Patched (Ptch) receptors. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to become active and transduce the signal downstream. This compound targets Smo to block this activation process.

This compound functions as a potent antagonist of the Smoothened receptor. It is described as a novel, orally bioavailable small-molecule Hedgehog inhibitor nih.govaacrjournals.orgcapes.gov.brmdpi.commedkoo.com. This compound is a semisynthetic analog of cyclopamine (B1684311), a natural product known to inhibit the Hh pathway by binding to Smo ajosr.orgresearchgate.netnih.govacs.org. Compared to cyclopamine, this compound has shown improved properties, including greater acid stability and better aqueous solubility researchgate.netnih.govacs.org. It is listed among small-molecule inhibitors that target Smoothened researchgate.netnih.gov.

While specific detailed research findings on how this compound modulates Smoothened conformation were not extensively detailed in the search results, its function as an antagonist implies it interferes with the conformational changes necessary for Smo activation. Other Smo inhibitors, such as cyclopamine, are known to bind to the transmembrane domain (TMD) of Smo, preventing the conformational shift required for activation nih.gov. This compound, being a cyclopamine derivative and a Smo antagonist, is understood to also target Smo at the level of this receptor ajosr.orgresearchgate.netnih.goviiarjournals.org.

This compound as a Potent Smoothened Antagonist

Downstream Pathway Modulation by this compound

Inhibiting Smoothened with this compound leads to a cascade of effects on the downstream components of the Hedgehog pathway, particularly affecting the activity of Gli transcription factors and the expression of their target genes.

This compound has been shown to effectively block Gli-responsive reporter activity in in vitro assays nih.govaacrjournals.orgcapes.gov.brnih.gov. In LightII cells stimulated with conditioned medium containing ShhN, this compound significantly inhibited Gli-responsive reporter activity in a dose-dependent manner nih.gov. The degree of reporter inhibition observed in vitro was comparable to that of cyclopamine nih.gov. Treatment with 6 µmol/L this compound significantly inhibited the Gli-responsive reporter activity of LightII cells compared to controls nih.gov.

Data from a Gli-responsive reporter assay:

TreatmentGli-Responsive Reporter Activity (% of Control)
Solvent-treated controls100
6 µmol/L this compoundSignificantly inhibited (P < 0.01)
This compound (dose-dependent treatment)Dose-dependent inhibition
Cyclopamine (comparable concentrations)Comparable inhibition

A key consequence of this compound inhibiting the Hh pathway is the down-regulation of Hedgehog target genes, including Gli1 and Ptch. In vitro treatment of pancreatic cancer cell lines with this compound resulted in the down-regulation of the Hedgehog target genes Gli1 and Ptch nih.govaacrjournals.orgcapes.gov.brnih.gov. Incubation with 6 µmol/L this compound for 48 hours led to a marked down-regulation of Gli1 steady-state mRNA levels in pancreatic cancer cell lines nih.gov. Gli1 mRNA expression levels can be evaluated by Q-RT-PCR to demonstrate this effect core.ac.uk. In vivo studies also showed that Hedgehog pathway inhibition with this compound was mirrored by down-regulation of intratumoral steady-state Ptch mRNA levels nih.gov.

Data on gene expression levels:

GeneTreatment with this compound (in vitro)Effect on mRNA Levels
Gli16 µmol/L for 48 hoursMarked down-regulation
PtchIn vivo treatmentDown-regulation

Effects on Cancer Cell Proliferation and Viability in In Vitro Models

In vitro studies have demonstrated that this compound influences key aspects of cancer cell behavior related to proliferation and viability. Its effects have been observed in various assays designed to assess the aggressive properties of cancer cells.

Inhibition of Anchorage-Independent Growth (Soft Agar (B569324) Assays)

Anchorage-independent growth is a hallmark of transformed cells and is considered a stringent in vitro assay for detecting malignant transformation and tumorigenic potential. citeab.comciteab.com Treatment with this compound has been shown to reduce colony formation and anchorage-independent growth in soft agar assays using pancreatic cancer cell lines. xenbase.orgnih.govmedkoo.com This indicates that this compound can impair the ability of cancer cells to grow and form colonies without being attached to a solid surface, a characteristic associated with aggressive tumor growth.

Suppression of Cell Migration and Invasion

Cell migration and invasion are critical processes in tumor metastasis. Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related deaths. In vitro experiments using wound assays have shown that this compound reduced cell migration in pancreatic cancer cell lines. xenbase.orgmedkoo.com This suggests that this compound may have a role in inhibiting the movement of cancer cells, potentially impacting their ability to invade surrounding tissues and metastasize.

Impact on Tumor-Initiating Cell Populations

Tumor-initiating cells, also referred to as cancer stem cells (CSCs), represent a subpopulation of cancer cells believed to be responsible for tumor initiation, growth, recurrence, and metastasis due to their self-renewal capacity and ability to differentiate into the heterogeneous cell types found in a tumor. This compound has been shown to impact these critical cell populations.

Reduction of Aldehyde Dehydrogenase-Bright (ALDH-bright) Cell Subpopulations

Aldehyde dehydrogenase (ALDH) activity is often used as a marker to identify and isolate cancer stem cell populations in various cancers, including pancreatic cancer. ALDH-bright cells have been identified as a clonogenic tumor-initiating population in pancreatic cancer. xenbase.orgnih.gov In vitro treatment with this compound significantly reduced the fraction of ALDH-bright cells in pancreatic cancer cell lines. xenbase.org This reduction in the ALDH-bright population was also observed in vivo through immunohistochemistry in xenograft models.

Impairment of Clonogenic Potential in Cancer Stem Cell Enriched Models

The ability to form colonies (clonogenic potential) is a key characteristic of cancer stem cells. Inhibition of Hedgehog signaling with this compound has been linked to impaired colony formation. xenbase.org Furthermore, selective ex vivo depletion of ALDH-bright cells using this compound was associated with a significant reduction in tumor engraftment rates in athymic mice. xenbase.org These findings suggest that this compound targets the tumor-initiating cell population, thereby reducing their ability to establish new tumors.

Antitumor Activity in In Vivo Xenograft Models

Preclinical studies utilizing in vivo xenograft models have provided insights into the antitumor activity of this compound within a living system. These models involve implanting human cancer cells or tumor tissue into immunocompromised mice.

Studies using orthotopic xenografts established from human pancreatic cancer cell lines have shown that single-agent this compound profoundly inhibited systemic metastases. xenbase.orgmedkoo.com This suggests a significant impact of this compound on the spread of cancer to distant organs. While the effect on primary tumor volume was minimal in some of these models xenbase.orgmedkoo.com, a significant reduction in the population of ALDH-bright cells was observed within the treated primary tumors. xenbase.org

In addition to pancreatic cancer, this compound (also referred to as IPI-926) has demonstrated single-agent antitumor activity in primary human serous ovarian tumor xenografts. It also showed efficacy as a maintenance therapy after conventional cytotoxic treatment in these models.

The observed inhibition of metastatic spread and tumor initiation in murine xenograft models of human pancreatic cancers by this compound was accompanied by a reduction in the subpopulation of cells with high ALDH activity, as seen in vivo by immunohistochemistry. This supports the hypothesis that the blockade of metastasis and tumor initiation may be mediated, at least in part, by targeting the subpopulation of pancreatic cancer cells with tumor-initiating properties.

Here is a summary of key preclinical findings:

Study ModelThis compound EffectKey Findings
Pancreatic Cancer Cell Lines (In Vitro)Inhibited anchorage-independent growthReduced colony formation in soft agar assays. xenbase.orgnih.govmedkoo.com
Pancreatic Cancer Cell Lines (In Vitro)Suppressed cell migrationReduced cell migration in wound assays. xenbase.orgmedkoo.com
Pancreatic Cancer Cell Lines (In Vitro)Reduced ALDH-bright cell subpopulationSignificant reduction in the fraction of ALDH-bright cells. xenbase.org
Pancreatic Cancer Stem Cell Models (In Vitro)Impaired clonogenic potentialReduced ability of cells to form colonies. xenbase.org
Pancreatic Cancer Xenografts (In Vivo)Inhibited systemic metastasesProfound inhibition of distant organ metastases. xenbase.orgmedkoo.com
Pancreatic Cancer Xenografts (In Vivo)Reduced ALDH-bright cell population in primary tumorSignificant reduction observed via immunohistochemistry. xenbase.org
Pancreatic Cancer Xenografts (In Vivo)Reduced tumor engraftment ratesSelective depletion of ALDH-bright cells with this compound reduced engraftment. xenbase.org
Pancreatic Cancer Xenografts (In Vivo)Minimal effect on primary tumor volume (in some models)Observed in certain orthotopic xenograft studies. xenbase.orgmedkoo.com
Ovarian Cancer Xenografts (In Vivo)Demonstrated antitumor activity (single agent)Showed significant activity in primary human serous ovarian tumor xenografts.
Ovarian Cancer Xenografts (In Vivo)Demonstrated antitumor activity (maintenance therapy)Showed efficacy after conventional cytotoxic treatment.

Inhibition of Systemic Metastasis Formation in Orthotopic Models

Single-agent this compound has demonstrated a profound inhibitory effect on systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines. nih.govmedkoo.comnih.govresearchgate.net This effect was observed despite minimal impact on primary tumor volume. nih.govmedkoo.comnih.gov Studies using orthotopic murine xenografts of human pancreatic cancer showed that this compound essentially abolished distant metastases, similar to observations with cyclopamine. nih.gov This suggests that pharmacologic blockade of aberrant Hedgehog signaling could be an effective strategy for inhibiting systemic metastases in pancreatic cancer. nih.govresearchgate.net

Influence on Primary Tumor Growth Dynamics

While this compound profoundly inhibited systemic metastases, its effect on primary tumor volume in orthotopic xenograft models was minimal. nih.govmedkoo.comnih.gov However, selective ex vivo depletion of aldehyde dehydrogenase-bright cells with this compound was associated with a significant reduction in tumor engraftment rates in athymic mice. nih.govmedkoo.comnih.govresearchgate.net Peri-implantational Hedgehog blockade with this compound in vitro for 3 days, followed by continuous application via subcutaneous osmotic pumps in nude mice, was sufficient to cause in vivo growth inhibition of subcutaneous tumor xenografts. nih.gov

Modulation of the Tumor Microenvironment and Associated Cellular Processes

This compound's mechanism of action involves the inhibition of Hedgehog signaling. nih.govmedkoo.comnih.gov In vitro treatment of pancreatic cancer cell lines with this compound resembled the effects of cyclopamine, including Gli-responsive reporter knockdown and down-regulation of the Hedgehog target genes Gli1 and Ptch. nih.govmedkoo.comnih.govresearchgate.net It also abrogated cell migration and colony formation in soft agar. nih.govmedkoo.comnih.govresearchgate.net

A discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells. nih.govmedkoo.comnih.govresearchgate.net These cells have been identified as a clonogenic tumor-initiating population in pancreatic cancer. nih.govmedkoo.comnih.govresearchgate.netmdpi.com The observed blockade of metastasis and tumor initiation might be mediated by targeting this subpopulation of pancreatic cancer cells with tumor-initiating properties. nih.gov

Hedgehog pathway inhibition with this compound has been reported to lead to increased tumor perfusion and enhanced tumor delivery of gemcitabine (B846) when coadministered in a genetically engineered murine pancreatic cancer model. ascopubs.orgresearchgate.net In this model, IPI-926 (a derivative of this compound) decreased collagen 1 in the stroma, reduced proliferation of alpha-SMA stromal cells, and transiently increased blood vessel density. researchgate.net This suggests an influence on the tumor microenvironment, which consists of various non-neoplastic cells like cancer-associated fibroblasts, immune cells, and endothelial cells that interact with tumor cells. mdpi.comnih.gov

The modulation of the tumor microenvironment by Hedgehog inhibitors is considered a potential therapeutic strategy. mdpi.comnih.govcore.ac.uk

Therapeutic Spectrum of this compound in Preclinical Oncology

Preclinical investigations into this compound have primarily focused on its potential in pancreatic cancer, given the role of aberrant Hedgehog signaling in this malignancy. nih.govnih.govpatsnap.comresearchgate.netcapes.gov.br

Focus on Pancreatic Adenocarcinoma Models

This compound has been extensively studied in preclinical models of pancreatic cancer, particularly pancreatic adenocarcinoma (PDAC). nih.govnih.govpatsnap.comresearchgate.netcapes.gov.brmdpi.com Studies using human pancreatic cancer cell lines and orthotopic xenograft models have demonstrated its ability to inhibit Hedgehog signaling, reduce cell migration and colony formation in vitro, and profoundly inhibit systemic metastases in vivo. nih.govmedkoo.comnih.govresearchgate.netmdpi.com The reduction of the ALDH-bright cell population, identified as tumor-initiating cells, is a key finding in these models. nih.govmedkoo.comnih.govresearchgate.netmdpi.com

While single-agent this compound showed minimal effects on primary tumor volume in some models, studies in genetically engineered murine models of pancreatic cancer with IPI-926 (a related compound) suggested a benefit in combination with gemcitabine, potentially by influencing the tumor stroma and improving drug delivery. researchgate.netmdpi.comascopubs.orgresearchgate.net

Potential Activity in Other Hedgehog-Dependent Cancers (if broadly mentioned)

While the primary focus of the provided information on this compound is pancreatic cancer, the Hedgehog pathway is implicated in the development of various cancers. researchgate.netresearchgate.netmdpi.com Hedgehog pathway activation can be ligand-dependent or due to mutations in pathway components like PTCH1 or SMO. researchgate.netmdpi.com

This compound is described as a small-molecule Hedgehog inhibitor. nih.govmedkoo.comnih.gov Hedgehog pathway inhibitors, in general, have been investigated for their potential in other Hedgehog-dependent cancers such as basal cell carcinoma and medulloblastoma, where the pathway is frequently dysregulated. researchgate.netacs.orgresearchgate.netmdpi.comnih.gov Although this compound itself is primarily discussed in the context of pancreatic cancer in the provided sources, its classification as a Hedgehog inhibitor suggests potential relevance to other cancers driven by this pathway, aligning with the broader therapeutic spectrum being explored for Hedgehog pathway antagonists. researchgate.netacs.orgmdpi.comnih.gov

Preclinical Efficacy of this compound in Pancreatic Cancer Models

Preclinical Model TypeKey FindingsRelevant Section
Human Pancreatic Cancer Cell Lines (in vitro)Inhibition of Gli-responsive reporter activity, down-regulation of Gli1 and Ptch, abrogation of cell migration and colony formation. nih.govmedkoo.comnih.govresearchgate.netmdpi.com4.3.3, 4.4.1
Orthotopic Xenografts (in vivo)Profound inhibition of systemic metastases; minimal effect on primary tumor volume. nih.govmedkoo.comnih.govresearchgate.net Reduction of ALDH-bright cell population. nih.govmedkoo.comnih.govresearchgate.netmdpi.com4.3.1, 4.3.2, 4.3.3, 4.4.1
Subcutaneous Xenografts (in vivo)Reduced tumor engraftment rates after ex vivo treatment of ALDH-bright cells; in vivo growth inhibition with peri-implantational treatment. nih.govmedkoo.comnih.govresearchgate.net4.3.2, 4.3.3
Genetically Engineered Murine Models (with IPI-926)Increased tumor perfusion, enhanced gemcitabine delivery, depletion of tumor-associated stroma, increased blood vessel density, prolonged survival in combination with gemcitabine. researchgate.netmdpi.comascopubs.orgresearchgate.net4.3.3, 4.4.1

Compound Information

Compound NamePubChem CID
This compoundNot Available*

Preclinical Efficacy and Biological Activities of Ipi 269609

Therapeutic Spectrum of this compound in Preclinical Oncology

The preclinical evaluation of this compound has primarily focused on its potential application in pancreatic cancer, a malignancy frequently characterized by aberrant Hedgehog signaling. nih.govnih.govpatsnap.comresearchgate.netcapes.gov.br

Focus on Pancreatic Adenocarcinoma Models

Pancreatic adenocarcinoma (PDAC) has been the main focus of preclinical research on this compound. nih.govnih.govpatsnap.comresearchgate.netcapes.gov.brmdpi.com Studies utilizing human pancreatic cancer cell lines and orthotopic xenograft models have consistently demonstrated the compound's efficacy in inhibiting the Hedgehog pathway, suppressing in vitro cancer cell behaviors like migration and colony formation, and significantly reducing systemic metastases in vivo. nih.govmedkoo.comnih.govresearchgate.netmdpi.com The observed reduction in the ALDH-bright tumor-initiating cell population is considered a key mechanism contributing to these effects. nih.govmedkoo.comnih.govresearchgate.netmdpi.com While single-agent this compound showed limited effects on primary tumor size in some models, studies with the related compound IPI-926 in genetically engineered murine models suggested potential benefits in combination therapies, particularly with gemcitabine, possibly due to favorable alterations in the tumor stroma and improved drug penetration. researchgate.netmdpi.comascopubs.orgresearchgate.net

Potential Activity in Other Hedgehog-Dependent Cancers (if broadly mentioned)

This compound is classified as a Hedgehog inhibitor. nih.govmedkoo.comnih.gov The Hedgehog signaling pathway is known to play a role in the development and progression of several other cancer types beyond pancreatic cancer. researchgate.netresearchgate.netmdpi.com These include basal cell carcinoma and medulloblastoma, where dysregulation of the pathway, often through mutations in components like PTCH1 or SMO, is frequently observed. researchgate.netmdpi.com While the provided literature specifically detailing preclinical studies of this compound in these other cancer types is limited, the compound's mechanism of action as a Hedgehog inhibitor suggests potential relevance. The broader class of Hedgehog pathway antagonists is being investigated for therapeutic use in various Hedgehog-driven malignancies. researchgate.netacs.orgmdpi.comnih.gov Therefore, based on its known target, this compound could potentially have activity in other cancers where the Hedgehog pathway is aberrantly activated, aligning with the broader therapeutic landscape for this class of inhibitors. researchgate.netacs.orgmdpi.comnih.gov

Preclinical Efficacy of this compound in Pancreatic Cancer Models

Preclinical Model TypeKey FindingsRelevant Section
Human Pancreatic Cancer Cell Lines (in vitro)Inhibition of Hedgehog signaling (Gli-responsive reporter, Gli1, Ptch), reduced cell migration, inhibited colony formation. nih.govmedkoo.comnih.govresearchgate.netmdpi.com4.3.3, 4.4.1
Orthotopic Xenografts (in vivo)Significant inhibition of systemic metastases; minimal effect on primary tumor size. nih.govmedkoo.comnih.govresearchgate.net Reduction of ALDH-bright tumor-initiating cells. nih.govmedkoo.comnih.govresearchgate.netmdpi.com4.3.1, 4.3.2, 4.3.3, 4.4.1
Subcutaneous Xenografts (in vivo)Reduced tumor engraftment after ex vivo treatment of ALDH-bright cells; primary tumor growth inhibition with peri-implantational treatment. nih.govmedkoo.comnih.govresearchgate.net4.3.2, 4.3.3
Genetically Engineered Murine Models (with IPI-926)Increased tumor perfusion, enhanced gemcitabine delivery, modulation of tumor stroma (decreased collagen 1, reduced stromal cell proliferation, increased vessel density), prolonged survival in combination with gemcitabine. researchgate.netmdpi.comascopubs.orgresearchgate.net4.3.3, 4.4.1

Preclinical Pharmacological Considerations for Ipi 269609

Pharmacodynamic Assessment in Preclinical Models

Preclinical studies have evaluated the pharmacodynamic activity of IPI-269609 by monitoring key biomarkers of the Hedgehog pathway and assessing the relationship between pathway modulation and antitumor effects in various in vitro and in vivo models.

Monitoring of Hedgehog Pathway Biomarkers in Response to this compound

Treatment with this compound has been shown to modulate the expression of downstream targets of the Hedgehog pathway. In vitro incubation of pancreatic cancer cell lines with this compound resulted in the down-regulation of the Hedgehog target genes Gli1 and Ptch at the mRNA level. nih.govnist.govchemspider.comnih.govnih.gov This indicates that this compound effectively inhibits Hh signaling activity in these cellular models.

Beyond gene expression, this compound treatment led to a significant reduction in the population of aldehyde dehydrogenase (ALDH)-bright cells in pancreatic cancer cell lines in vitro. chemspider.com This subpopulation has been identified as possessing tumor-initiating properties. In vivo studies using orthotopic pancreatic cancer xenografts treated with this compound also demonstrated a reduction in cells with high ALDH activity, as observed by immunohistochemistry. nih.gov This suggests that this compound targets this specific cell population within the tumor microenvironment.

Table 1 summarizes the observed effects of this compound on key Hedgehog pathway biomarkers in preclinical models.

Preclinical ModelBiomarker MonitoredObserved Effect of this compound TreatmentSource
Pancreatic cancer cell lines (in vitro)Gli1 mRNA levelsDown-regulation nih.govnist.govchemspider.comnih.gov
Pancreatic cancer cell lines (in vitro)Ptch mRNA levelsDown-regulation nih.govnist.govnih.govnih.gov
Pancreatic cancer cell lines (in vitro)ALDH-bright cell populationReduction chemspider.com
Orthotopic pancreatic cancer xenografts (in vivo)Ptch mRNA levelsDown-regulation nih.gov
Orthotopic pancreatic cancer xenografts (in vivo)ALDH-bright cell populationReduction nih.gov

Correlation of Pathway Modulation with Antitumor Effects

The modulation of the Hedgehog pathway by this compound has been correlated with significant antitumor effects in preclinical models, particularly in the context of tumor initiation and metastasis.

In vitro, treatment with this compound abrogated cell migration and colony formation in soft agar (B569324) in pancreatic cancer cell lines. nih.govchemspider.com These findings indicate an inhibition of key processes associated with tumor aggressiveness and growth potential.

A notable antitumor effect observed with single-agent this compound in preclinical studies was the profound inhibition of systemic metastases in orthotopic xenograft models of human pancreatic cancer. nih.govnist.govchemspider.comnih.gov While the compound had minimal effect on the volume of the primary tumor in these models, its impact on metastatic spread was significant. nih.govchemspider.comnih.gov

The reduction in the ALDH-bright cell population by this compound correlates with its effects on tumor initiation. Selective ex vivo depletion of ALDH-bright cells from pancreatic cancer cell lines before implantation in athymic mice resulted in a significant reduction in tumor engraftment rates. nih.govchemspider.com This finding supports the hypothesis that this compound's inhibition of metastasis and tumor initiation may be mediated, at least in part, through targeting this subpopulation of cells with tumor-initiating properties.

Table 2 summarizes the correlation between this compound's pharmacodynamic effects and observed antitumor activities.

Pharmacodynamic EffectCorrelated Antitumor EffectPreclinical ModelSource
Down-regulation of Gli1 and PtchInhibition of cell migration and colony formationPancreatic cancer cell lines (in vitro) nih.govchemspider.com
Reduction of ALDH-bright cell populationInhibition of cell migration and colony formationPancreatic cancer cell lines (in vitro) chemspider.com
Down-regulation of Ptch in tumorsInhibition of systemic metastasesOrthotopic pancreatic cancer xenografts (in vivo) nih.govchemspider.comnih.gov
Reduction of ALDH-bright cell population in tumorsInhibition of systemic metastases and tumor initiationOrthotopic pancreatic cancer xenografts (in vivo) nih.govchemspider.comnih.gov

In Vitro Metabolism and Stability Considerations (excluding human ADME specifics)

Assessment of the in vitro metabolic stability and chemical stability of this compound in relevant preclinical bioenvironments is crucial for understanding its potential fate and characteristics within biological systems.

Enzymatic Biotransformation Pathways of this compound

Detailed enzymatic biotransformation pathways specifically for this compound are not extensively described in the publicly available preclinical literature. However, this compound is a semisynthetic analogue of cyclopamine (B1684311), a natural product. chemspider.comnih.gov Modifications to the structure of cyclopamine, including a seven-member D-ring and a conjugated A-ring ketone in this compound, were introduced to enhance its pharmaceutical properties, which include improved metabolic stability compared to cyclopamine. nist.govnih.gov While specific enzymatic pathways are not detailed for this compound, its design aimed to mitigate the metabolic liabilities observed with the parent compound, cyclopamine.

Chemical Stability in Relevant Preclinical Bioenvironments

This compound has been reported to possess improved chemical stability compared to cyclopamine. Specifically, a previous report indicated that this compound demonstrated greater acid stability and better aqueous solubility than cyclopamine. nist.gov These enhanced stability properties are attributed to the structural modifications made to the cyclopamine scaffold during the development of this compound. nih.gov Improved chemical stability in relevant preclinical bioenvironments, such as the acidic conditions of the stomach or aqueous biological fluids, is advantageous for oral bioavailability and maintaining effective concentrations for pharmacological activity.

Mechanisms of Resistance to Hedgehog Pathway Inhibition, Including Ipi 269609

Genetic and Epigenetic Alterations Conferring Resistance to Smoothened Inhibitors

Resistance to SMO inhibitors, including compounds like IPI-269609, can arise from genetic and epigenetic modifications that restore or bypass the inhibited pathway activity. These alterations can affect the drug target (SMO) or downstream components of the Hh pathway.

Mutations in the Smoothened Receptor

Mutations in the SMO gene are a prevalent mechanism of acquired resistance to SMO inhibitors. mrc.ac.ukvulcanchem.comnih.gov These mutations can occur within the drug-binding pocket of the SMO receptor, directly impairing the binding affinity or efficacy of the inhibitor. mrc.ac.ukvulcanchem.com Alternatively, mutations outside the drug-binding pocket can lead to constitutive activation of SMO, rendering it insensitive to inhibitory signals. mrc.ac.ukvulcanchem.com Genomic analysis of tumors from patients who developed resistance to SMO inhibitors like vismodegib (B1684315) has revealed the presence of such SMO mutations in a substantial proportion of cases. mrc.ac.ukvulcanchem.com For instance, studies have identified SMO mutations, including substitutions at residues like C469, D473, I408, V321, and W281, located within the drug-binding pocket, that confer resistance to SMO inhibitors. mrc.ac.uk The D473H mutation, in particular, has been shown to cause obvious drug resistance towards vismodegib by disrupting hydrogen bonding networks in the binding pocket. wikipedia.orgnih.gov While specific data detailing the impact of each SMO mutation on this compound binding and efficacy may vary, the principle of SMO mutations conferring resistance is a general mechanism affecting SMO inhibitors, including this compound.

Chromosomal Amplification of Downstream Effectors (e.g., Gli2)

Beyond target-level alterations, resistance to SMO inhibitors can also be mediated by genetic changes in downstream components of the Hh pathway. Chromosomal amplification of genes encoding GLI transcription factors, particularly GLI2, represents a plausible mechanism of acquired resistance. mrc.ac.ukvulcanchem.comprobechem.com Amplification of GLI2 can lead to increased expression levels of the GLI2 protein, thereby enhancing downstream Hh transcriptional output and maintaining pathway activation despite SMO inhibition. mrc.ac.ukprobechem.com This increased expression of GLI2 can bypass the need for SMO-mediated signal transduction. Research findings indicate that GLI2 gene amplification correlates with increased mRNA expression and can confer resistance to SMO inhibitors like sonidegib. probechem.com Furthermore, loss of function mutations or deletions in SUFU (Suppressor of Fused), a negative regulator that sequesters GLI proteins in the cytoplasm, also contributes to SMO inhibitor resistance by allowing increased nuclear translocation and activity of GLI factors. mrc.ac.ukprobechem.com

Activation of Compensatory or Alternative Signaling Pathways

Tumor cells can also develop resistance to Hh pathway inhibition by activating alternative signaling pathways that compensate for the blocked Hh signaling or operate in parallel to promote cell survival and proliferation. citeab.com

Upregulation of the Phosphatidylinositol 3-Kinase (PI3K) Signaling

Upregulation of the Phosphatidylinositol 3-Kinase (PI3K) signaling pathway has been identified as a potential mechanism of resistance to SMO inhibitors. citeab.comguidetopharmacology.org The PI3K/AKT pathway can interact with the Hh pathway at various levels. It can promote Hh signaling by antagonizing the inhibitory effects of PKA on GLI2 or function independently or downstream of the Hh pathway to drive tumor growth. guidetopharmacology.org Studies have shown that activation of the PI3K pathway can contribute to therapeutic resistance against SMO inhibitors in various cancers. citeab.comguidetopharmacology.org Preclinical studies investigating combination therapies have demonstrated that co-inhibition of the PI3K pathway with SMO inhibitors can significantly delay the emergence of resistance. citeab.comguidetopharmacology.org This suggests that targeting the PI3K pathway could be a strategy to overcome or prevent resistance to SMO inhibitors like this compound.

Cross-Talk with Other Oncogenic Pathways (e.g., Wnt, Notch, RTK)

Cancer cells can exploit intricate cross-talk networks between different signaling pathways to evade the effects of targeted therapies. Resistance to Hh pathway inhibition can involve the activation or upregulation of other oncogenic pathways, including Wnt, Notch, and Receptor Tyrosine Kinase (RTK) pathways. citeab.comnih.govdisprot.org

RTK Pathway Cross-Talk: RTK signaling, often activated by growth factors, can potentiate GLI activity through mechanisms involving the PI3K-AKT pathway or the RAS-STIL1 pathway, thereby contributing to SMO inhibitor resistance. guidetopharmacology.orgnih.gov The interaction between Hh and RTK pathways, such as the EGFR pathway, has been implicated in cancer progression and resistance to targeted therapies. citeab.comnih.gov this compound has been included in studies examining the interplay between SMO inhibitors and pathways like EGFR. citeab.com

Wnt Pathway Cross-Talk: The Wnt signaling pathway is another critical developmental pathway frequently dysregulated in cancer. Cross-talk between Wnt and Hh signaling can occur, with Wnt signaling potentially influencing GLI expression or activity, contributing to resistance to Hh pathway blockade. guidetopharmacology.orgnih.govdisprot.org

Notch Pathway Cross-Talk: The Notch signaling pathway, involved in cell fate determination and proliferation, can also interact with the Hh pathway. Studies suggest that Notch signaling can directly regulate the expression of Hh pathway effectors like GLI1, providing a potential bypass mechanism in the context of SMO inhibition.

Ipi 269609 in the Context of Hedgehog Pathway Inhibitor Development

Comparative Efficacy and Mechanistic Similarities with Other Smoothened Antagonists

IPI-269609 functions as a small-molecule inhibitor of the Hedgehog pathway by targeting Smoothened. aacrjournals.orgmedkoo.comchemgood.com Its mechanism of action involves blocking the activity of Smo, thereby inhibiting the downstream signaling cascade that leads to the expression of Hh target genes like Gli1 and Ptch. aacrjournals.orgmedkoo.com

Comparison with Natural Product Cyclopamine (B1684311)

Cyclopamine, a naturally occurring Veratrum alkaloid, was one of the first identified inhibitors of the Hedgehog pathway and served as a prototype for subsequent drug discovery efforts. acs.orgnih.govresearchgate.netnih.govnih.govbris.ac.uk this compound is a semisynthetic analogue of cyclopamine. acs.orgnih.govresearchgate.netaacrjournals.org It was developed with modifications aimed at improving certain pharmaceutical properties compared to cyclopamine. Specifically, this compound features a seven-membered D-ring and a conjugated A-ring ketone, structural differences from cyclopamine that contribute to enhanced acid stability and better aqueous solubility. acs.orgnih.govresearchgate.netaacrjournals.org

In vitro studies have shown that treatment of pancreatic cancer cell lines with this compound yielded effects similar to those observed with cyclopamine, including Gli-responsive reporter knockdown and down-regulation of Hh target genes like Gli1 and Ptch. aacrjournals.orgmedkoo.com Both compounds have been shown to abrogate cell migration and colony formation in soft agar (B569324) in these cell lines. aacrjournals.orgmedkoo.com

Analogues and Subsequent Lead Optimization (e.g., IPI-926 as a successor)

Building upon the research with this compound and other cyclopamine analogues, further structural modifications were undertaken to generate compounds with improved potency and solubility. acs.orgnih.govresearchgate.net These optimization efforts led to the discovery of IPI-926 (also known as saridegib), a novel semisynthetic cyclopamine analogue. acs.orgnih.govresearchgate.netglpbio.comwikipedia.orgmdpi.com

IPI-926 demonstrated substantially improved pharmaceutical properties, potency, and a more favorable pharmacokinetic profile compared to both cyclopamine and this compound. acs.orgnih.govresearchgate.netmdpi.com Preclinical studies with IPI-926 showed potent and dose-dependent inhibition of Hedgehog pathway signaling. karebaybio.com For instance, IPI-926 inhibited Gli-luciferase reporter activity with an IC50 of 9 nM in cells expressing wild-type Smo, and 244 nM in cells with the D473H Smo mutant. karebaybio.com In vivo studies with IPI-926 in a Hh-dependent medulloblastoma allograft model resulted in complete tumor regression after daily oral administration. acs.orgnih.govresearchgate.net

The development path from cyclopamine to this compound and subsequently to IPI-926 illustrates a process of lead optimization aimed at enhancing the therapeutic potential of Hedgehog pathway inhibitors.

Table 1: Comparison of Cyclopamine, this compound, and IPI-926

FeatureCyclopamineThis compoundIPI-926 (Saridegib)
NatureNatural Product Alkaloid acs.orgnih.govresearchgate.netSemisynthetic Analogue of Cyclopamine acs.orgnih.govresearchgate.netaacrjournals.orgNovel Semisynthetic Analogue of Cyclopamine acs.orgnih.govresearchgate.net
D-ring StructureStandardSeven-membered acs.orgaacrjournals.orgD-homocyclopamine analogue mdpi.com
A-ring StructureConjugated Ketone aacrjournals.orgModified acs.orgnih.govresearchgate.netmdpi.com
Acid StabilityLower acs.orgnih.govresearchgate.netGreater acs.orgnih.govresearchgate.netImproved acs.orgnih.govresearchgate.netmdpi.com
Aqueous SolubilityLower acs.orgnih.govresearchgate.netBetter acs.orgnih.govresearchgate.netImproved acs.orgnih.govresearchgate.netmdpi.com
PotencyPrototype Hh Inhibitor nih.govSimilar in vitro effects to cyclopamine aacrjournals.orgmedkoo.comSubstantially Improved acs.orgnih.govresearchgate.netmdpi.com
PharmacokineticsSuboptimal aacrjournals.orgEnhanced pharmaceutical properties vs cyclopamine aacrjournals.orgFavorable Profile acs.orgnih.govresearchgate.netmdpi.com
Role in DevelopmentInitial Lead Compound nih.govIntermediate Analogue acs.orgnih.govresearchgate.netSubsequent Optimized Lead acs.orgnih.govresearchgate.netmdpi.com
Molecular WeightApprox. 411 Da (based on cyclopamine)423 Da aacrjournals.orgmedkoo.comchemgood.com504.77 Da glpbio.comchemgood.comkarebaybio.com
Chemical FormulaC27H43NO2 (based on cyclopamine)C28H41NO2 medkoo.comchemgood.comnih.govC29H48N2O3S glpbio.comchemgood.comkarebaybio.com

Contribution of this compound Research to the Understanding of Hedgehog Pathway Biology

Research involving this compound has contributed to the understanding of Hedgehog pathway biology, particularly its role in cancer progression and the potential for therapeutic intervention. Studies using this compound in pancreatic cancer models, for example, demonstrated that inhibiting Hedgehog signaling could profoundly inhibit systemic metastases, even with minimal effect on primary tumor volume. aacrjournals.orgmedkoo.com This suggested that Hedgehog blockade might target specific subsets of cancer cells, potentially those with tumor-initiating properties, also referred to as cancer stem cells. aacrjournals.orgmedkoo.com

The observation that this compound reduced the population of aldehyde dehydrogenase-bright cells, identified as a clonogenic tumor-initiating population in pancreatic cancer, supported the hypothesis that Hedgehog inhibition targets this specific cell population. aacrjournals.orgmedkoo.com Selective depletion of these cells ex vivo with this compound was associated with a significant reduction in tumor engraftment rates in mice. aacrjournals.orgmedkoo.com These findings provided valuable insights into the role of the Hedgehog pathway in maintaining cancer stem cell populations and driving metastasis in certain tumor types. aacrjournals.orgmedkoo.com

Furthermore, the development and study of this compound as a Smoothened antagonist reinforced the understanding that Smo is a critical and druggable target within the Hedgehog pathway for cancer therapy. The comparative studies with cyclopamine highlighted the importance of optimizing the chemical properties of Hh inhibitors to improve their therapeutic index and facilitate their translation into clinical applications.

Advanced Research Methodologies and Future Directions for Ipi 269609

Exploration of Novel Preclinical Models for IPI-269609 Evaluation

The complexity of tumor biology and the tumor microenvironment necessitates the use of sophisticated preclinical models that better recapitulate human disease. For compounds like this compound, exploring novel model systems beyond conventional cell lines and subcutaneous xenografts is essential to accurately assess their therapeutic potential and predict clinical outcomes.

Patient-Derived Xenografts (PDX) and Organoid Systems

Patient-Derived Xenograft (PDX) models, generated by implanting patient tumor tissue directly into immunocompromised mice, are valuable tools as they maintain key characteristics of the original tumor, including histological architecture, genetic mutations, and stromal components. While specific detailed studies evaluating this compound in PDX models were not prominently featured in the search results, PDX models are widely used in preclinical oncology to test the efficacy of targeted therapies like Hh inhibitors in a more physiologically relevant context than cell line-derived xenografts. These models can help assess the response of diverse patient tumors to this compound and identify potential biomarkers of sensitivity or resistance.

Organoid systems, three-dimensional in vitro cultures derived from patient tissues or cell lines, offer another advanced platform for preclinical evaluation. Organoids can mimic the cellular heterogeneity and architecture of tumors and are amenable to high-throughput screening. Although specific data on this compound testing in organoid models were not found, this technology represents a promising avenue for future research to evaluate the compound's effects on tumor growth, survival, and pathway modulation in a controlled, yet complex, in vitro setting.

Genetically Engineered Mouse Models (GEMMs) for Pathway Inhibition Studies

Genetically Engineered Mouse Models (GEMMs) are invaluable for studying the role of specific genetic alterations in cancer development and progression, and for evaluating targeted therapies that interfere with these pathways. For Hh pathway inhibitors like this compound, GEMMs that develop tumors driven by aberrant Hh signaling provide a relevant system to assess the compound's ability to inhibit the pathway in a native tissue microenvironment.

Investigation of Combination Strategies with this compound in Preclinical Settings

Given that many targeted therapies show enhanced efficacy when combined with other agents, exploring combination strategies with this compound is a critical area of preclinical research. Combining this compound with other therapeutic modalities could potentially overcome resistance mechanisms, enhance anti-tumor activity, and improve patient outcomes.

Synergistic Approaches with Chemotherapeutic Agents

Preclinical studies have investigated the combination of Hh inhibitors with conventional chemotherapeutic agents, particularly in pancreatic cancer, where the Hh pathway is implicated in promoting a desmoplastic stromal barrier that can impede drug delivery.

Studies involving this compound in combination with gemcitabine (B846) in subcutaneous tumor models showed marked inhibition of tumor growth with both gemcitabine alone and the combination. However, no significant difference was observed between the single agent gemcitabine and the combination therapy in this specific model. This suggests that the context of the model (e.g., orthotopic vs. subcutaneous, presence of relevant stroma) can influence the observed effects of combination therapy.

Research with cyclopamine (B1684311), an earlier Hh inhibitor, has also explored combinations with chemotherapeutic agents like cisplatin (B142131) and docetaxel (B913) in head and neck squamous cell carcinoma cell lines, revealing additive or synergistic effects on inhibiting colony formation. These findings provide a rationale for further investigating synergistic approaches with this compound and various chemotherapies in different cancer types and model systems.

Combination with Other Targeted Therapies or Immunotherapies

Combining Hh pathway inhibition with other targeted therapies that address complementary signaling pathways or with immunotherapies represents another promising research direction. Aberrant Hh signaling can interact with other pathways involved in tumor growth, survival, and immune evasion.

While specific preclinical data on this compound in combination with other targeted therapies or immunotherapies were not detailed in the provided search results, the rationale for such combinations exists. For instance, targeting both the Hh pathway and other pro-survival or pro-proliferative pathways could lead to more robust anti-tumor responses. Similarly, given the emerging understanding of the interplay between the Hh pathway and the tumor immune microenvironment, combining this compound with immunotherapies could potentially enhance anti-tumor immunity. Future preclinical studies utilizing advanced models like co-culture systems, humanized mouse models, and GEMMs with intact immune systems are needed to explore these combination strategies for this compound.

Elucidating Remaining Gaps in Preclinical Understanding of this compound

Despite the preclinical research conducted on this compound, several gaps remain in the comprehensive understanding of its activity and potential. A key gap lies in the limited publicly available data utilizing more advanced preclinical models such as PDX and organoid systems specifically for this compound, which could provide a more accurate prediction of clinical efficacy across diverse tumor subtypes. While studies with related compounds like IPI-926 in GEMMs offer valuable insights into Hh pathway inhibition in a complex microenvironment, direct evaluation of this compound in such models is necessary to fully understand its specific effects.

Furthermore, a more in-depth exploration of the mechanisms underlying the observed effects of this compound on tumor-initiating cell populations and metastasis is warranted. While the reduction in ALDH-bright cells has been noted, a complete picture of how this compound impacts cancer stem cell properties and the metastatic cascade requires further investigation using sophisticated in vitro and in vivo assays. ncats.io

The full potential of combination therapies involving this compound, particularly with novel targeted agents and immunotherapies, remains largely unexplored in the provided literature. Comprehensive preclinical studies are needed to identify optimal combination partners, determine synergistic mechanisms, and evaluate efficacy in models that closely mimic the human tumor microenvironment and immune landscape. Addressing these gaps through rigorous preclinical research utilizing advanced methodologies will be crucial for guiding the future development and potential clinical translation of this compound or related Hh inhibitors.

Comprehensive Preclinical Pharmacokinetic-Pharmacodynamic Modeling

Preclinical evaluation of this compound has included assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in relevant in vivo models researchgate.netresearchgate.netnewdrugapprovals.org. As an orally bioavailable small molecule, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for determining its systemic exposure and how that correlates with its biological effects mdpi.comresearchgate.net.

Studies have demonstrated that this compound exhibits Hedgehog inhibitory activity in both in vitro and in vivo systems mdpi.comresearchgate.net. In pancreatic cancer cell lines, treatment with this compound has shown effects similar to cyclopamine, including the knockdown of Gli-responsive reporters, downregulation of Hedgehog target genes like Gli1 and Ptch, and inhibition of cell migration and colony formation in soft agar (B569324) mdpi.comresearchgate.net. These findings provide insight into the compound's pharmacodynamic effects at the cellular and molecular levels.

In in vivo preclinical models, specifically orthotopic xenografts established from human pancreatic cancer cells, this compound profoundly inhibited systemic metastases following oral administration nih.govresearchgate.net. This observed anti-metastatic effect is a key pharmacodynamic outcome demonstrating the compound's efficacy in a complex biological setting.

While specific detailed pharmacokinetic modeling parameters for this compound, such as precise half-life, clearance rates, or volume of distribution across different species, are not extensively detailed in the immediately available information, the preclinical studies confirm that its pharmacokinetic properties were characterized to support in vivo efficacy studies researchgate.netresearchgate.netnewdrugapprovals.org. The subsequent development of IPI-926, a derivative of this compound, involved further optimization and characterization, with IPI-926 demonstrating excellent oral bioavailability, a long plasma half-life, and high tissue distribution in preclinical species, providing context for the type of PK properties sought in this class of compounds researchgate.netmdpi.comresearchgate.net.

Detailed Characterization of Off-Target Interactions at Supraphysiological Concentrations

The primary intended target of this compound is the Hedgehog signaling pathway, specifically the Smoothened (SMO) protein nih.govresearchgate.netmdpi.comacs.orgmdpi.comnih.govcore.ac.ukresearchgate.netnih.gov. As a Hedgehog inhibitor, its therapeutic potential is linked to blocking aberrant activation of this pathway in diseases like cancer researchgate.netmdpi.comresearchgate.net.

Characterizing off-target interactions is a critical aspect of preclinical research to understand the selectivity of a compound and identify potential liabilities that might arise, particularly at concentrations exceeding those required for the primary therapeutic effect (supraphysiological concentrations). While the provided information emphasizes this compound's activity and resemblance to cyclopamine in blocking Hedgehog signaling mdpi.comresearchgate.net, detailed data specifically on its interactions with a broad panel of off-targets at supraphysiological concentrations are not extensively described in the search results.

The development of IPI-926 from this compound aimed for improved properties, including greater selectivity nih.govmdpi.comcore.ac.uk. The characterization of IPI-926 as a potent and selective Smoothened inhibitor suggests that selectivity was a key consideration in the chemical modification efforts stemming from this compound researchgate.net. While this indicates the research direction, it does not provide specific off-target data for this compound itself at high concentrations. Comprehensive preclinical characterization would typically involve screening against various receptors, enzymes, and ion channels to build a complete profile of potential off-target activities.

Potential for Repurposing or Further Chemical Modification of this compound Derivatives for Research Tools

This compound itself is a product of chemical modification of cyclopamine, undertaken to improve its properties for research and potential therapeutic use nih.govresearchgate.netresearchgate.netnewdrugapprovals.orgnewdrugapprovals.org. This demonstrates the inherent potential for chemical modification within this structural class. Further modifications of this compound led to the discovery of IPI-926 (saridegib), which exhibited further improvements in pharmaceutical properties, potency, and pharmacokinetic profile nih.govresearchgate.netmdpi.comcore.ac.ukresearchgate.net. This lineage highlights the utility of this compound as a foundational compound for the development of more advanced derivatives.

The primary application discussed for this compound and its derivatives like IPI-926 in the provided context is as inhibitors of the Hedgehog pathway for the study and potential treatment of cancers such as pancreatic cancer and medulloblastoma nih.govresearchgate.netmdpi.commdpi.comnih.govcore.ac.ukresearchgate.netnih.gov. In this regard, these compounds serve as valuable research tools to investigate the role of aberrant Hedgehog signaling in disease pathogenesis and to evaluate the efficacy of pathway inhibition. Their use in in vitro assays (e.g., Gli-reporter assays, cell migration, colony formation) and in vivo xenograft models exemplifies their function as tools for biological research mdpi.comresearchgate.net.

The potential for repurposing this compound or its derivatives for applications outside of their primary focus on the Hedgehog pathway is not explicitly detailed in the search results. However, as selective inhibitors of a specific biological pathway, compounds like this compound are inherently valuable as research tools for dissecting the complexities of cellular signaling in various biological contexts, even beyond oncology. Further chemical modifications could potentially yield derivatives with altered selectivity profiles or novel mechanisms of action, expanding their utility as probes for different biological targets or pathways. The ongoing research into Hedgehog pathway inhibitors suggests a continued interest in developing and utilizing compounds from this class for both therapeutic exploration and fundamental biological investigation acs.orgvdoc.pub.

Q & A

Q. What strategies address reproducibility challenges in this compound studies?

  • Solutions :
  • Standardized protocols : Publish detailed methods (e.g., ATCC cell line authentication).
  • Blinded analysis : Separate data collection and interpretation roles.
  • Open science : Share raw data via repositories (Figshare, Zenodo).
  • Reference : Guidelines for transparency and replicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IPI-269609
Reactant of Route 2
IPI-269609

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.